![molecular formula C13H8ClFO2 B1497840 4'-Chlor-4-fluor-[1,1'-Biphenyl]-2-carbonsäure CAS No. 537713-37-4](/img/structure/B1497840.png)
4'-Chlor-4-fluor-[1,1'-Biphenyl]-2-carbonsäure
Übersicht
Beschreibung
The compound “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid” is a derivative of biphenyl, which is a type of aromatic hydrocarbon . It contains a carboxylic acid group, making it a carboxylic acid derivative . The compound has a molecular weight of 206.65 .
Synthesis Analysis
The synthesis of biphenyl compounds can be achieved through various methods. One such method involves the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst . Another method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid” can be represented by the formula C12H8ClF . The structure includes a biphenyl core with a chlorine atom substituted at the 4-position and a fluorine atom substituted at the 4’-position .Chemical Reactions Analysis
Biphenyl compounds, including “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid”, can undergo various types of reactions. One of the most common types is electrophilic substitution . Another reaction involves the protodeboronation of pinacol boronic esters .Physical and Chemical Properties Analysis
The compound “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid” is a solid at room temperature . It has a molecular weight of 206.65 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Biphenyl- und Dibenzofuran-Derivate, zu denen auch Verbindungen gehören, die der Verbindung ähneln, wurden auf ihr Potenzial als antimikrobielle Mittel gegen Antibiotika-resistente Bakterien untersucht . Einige dieser Verbindungen haben eine potente antibakterielle Aktivität gegen weit verbreitete Antibiotika-resistente Gram-positive und Gram-negative Krankheitserreger gezeigt .
Entwicklung von Krebsmedikamenten
Die molekulare Struktur eines synthetisierten Krebsmedikaments, das der Verbindung ähnelt, wurde mit Hilfe quantenchemischer Methoden charakterisiert . Diese Forschung kann neuartige Strukturen von Antibiotika-Medikamenten liefern, die sich chemisch von den derzeit bekannten Antibiotika unterscheiden, und die Perspektiven für die Entwicklung wirksamer Antibiotika gegen Antibiotika-resistente Bakterien erweitern .
Fluoreszierende Sonden
Fluoreszierende Sonden sind leistungsstarke Werkzeuge mit einem riesigen Potenzial für die Anwendung in der chemischen Biologie . Die spezifischen Eigenschaften der Hauptgruppe der Fluorophore, gepaart mit der Entwicklung neuer Techniken, haben ihre Erforschung in verschiedenen Forschungsbereichen vorangetrieben .
Arzneimittelforschung
Fluoreszierende Sonden werden in großem Umfang in der Arzneimittelforschung, Zellbildgebung, Umweltanalyse und verschiedenen medizinischen Anwendungen eingesetzt . Die Fluoreszenz-Emission kann mit großer Empfindlichkeit, Vielseitigkeit und quantitativer Kapazität gemessen werden .
Molekular Docking
Molekular-Docking-Berechnungen wurden verwendet, um zu bewerten, wie Moleküle, die der Verbindung ähneln, mit wenigen Aminosäuren des MMP-2-Metalloproteinase-Rezeptors interagieren . Dies hilft beim Verständnis der Relevanz von Triazol-Gerüsten in etablierten Wasserstoffbrückenbindungs-Interaktionen .
Synthese neuer Derivate
Die Verbindung kann als Vorläufer bei der Synthese neuer Derivate verwendet werden . Diese neuen Derivate können unterschiedliche Eigenschaften und potenzielle Anwendungen in verschiedenen Forschungsfeldern haben .
Safety and Hazards
The compound “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid” may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYSJYOGWZZOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653530 | |
| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537713-37-4 | |
| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


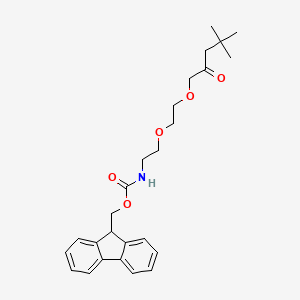


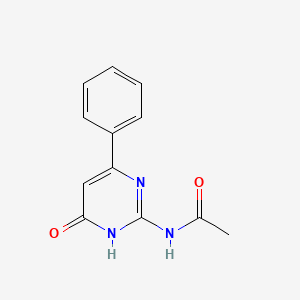
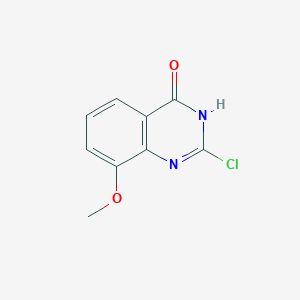
![Pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B1497767.png)
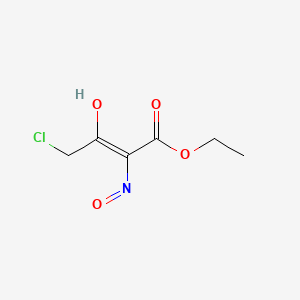

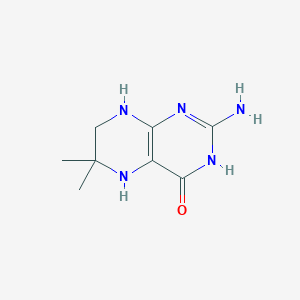
![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one](/img/structure/B1497785.png)
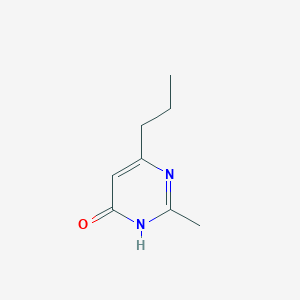
![[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B1497789.png)


